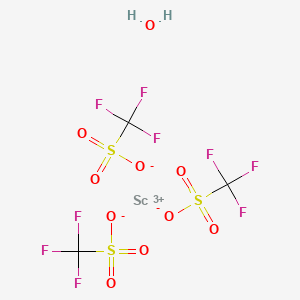

Scandium(iii) triflate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Scandium(iii) triflate hydrate is a useful research compound. Its molecular formula is C3H2F9O10S3Sc and its molecular weight is 510.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis :

- Scandium(III) triflate is a catalyst for the synthesis of N-substituted 1,4-dihydropyridines from imines and ethyl propiolate, yielding good results (Kikuchi et al., 2008).

- It catalyzes the von Pechmann condensation to produce various 4-substituted coumarins with good to excellent yields (Jung, Park, & Ryu, 2008).

- Used for synthesizing trans-fused pyranobenzopyrans in high yields and selectivity (Yadav, Reddy, Aruna, & Thomas, 2004).

- Catalyzes the efficient removal of N-tert-butyl from amide groups, producing high yields of primary amide in a short time (Mahalingam, Wu, & Alterman, 2006).

Chemoselective Reactions :

- Efficiently catalyzes thioacetalization and transthioacetalization of aromatic and aliphatic aldehydes (Kamal & Chouhan, 2003).

Acylation and Esterification :

- Scandium trifluoromethanesulfonate is a highly active catalyst in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

One-Pot Synthesis Applications :

- Catalyzes the one-pot synthesis of primary amides, offering excellent yields with enhanced selectivity (Allam & Singh, 2011).

Glycosidation and Ferrier Rearrangement :

- Efficiently catalyzes the O-glycosidation of 3,4,6-tri-O-acetyl-d-glucal with various alcohols and phenols (Yadav, Reddy, Murthy, & Kumar, 2000).

Potential in Aqueous Media Synthesis :

- Exhibits potential for organic syntheses in aqueous media due to its Lewis acid catalytic activity (Abbasi et al., 2005).

Recyclable Catalytic System :

- Used in Friedel–Crafts alkylation in hydrophobic ionic liquid solvents, enabling catalyst/solvent recycling (Song, Shim, Roh, & Choi, 2000).

Chemoselective Allylation :

- Catalyzes allylation of carbonyl compounds with tetraalylgermane in aqueous nitromethane, yielding homoallyl alcohols (Akiyama & Iwai, 1997).

Use in Encoding Peptide Libraries :

- Facilitates Friedel-Crafts alkylation for encoding peptide libraries using hydroxymethyl pyrrole amide tags (Scott, Barnes, Gerhard, & Balasubramanian, 1999).

Synthesis of Functionalized Thio-Compounds :

- Catalyzes anti-Markovnikov hydrothiolation of functionalized olefins, a synthetic route to biologically active thio-compounds (Kuciński, Pawluć, & Hreczycho, 2015).

Environmentally-Friendly Chemical Processes :

- Used in scandium triflate-catalyzed Strecker-type reactions, achieving high yields and complete recovery of tin materials (Kobayashi & Busujima, 1998).

Recovery of Scandium from Aqueous Solutions :

- The ionic liquid betainium bis(trifluoromethylsulfonyl)imide can effectively extract scandium from solutions, useful for selective recovery from red mud leachates (Onghena & Binnemans, 2015).

Characterization of Hydrated Scandium(III) Ions :

- The structures of hydrated scandium(III) ions in solutions and crystalline hydrates have been characterized using various spectroscopy techniques (Lindqvist-Reis, Persson, & Sandström, 2006).

Polymer-Supported Scandium Triflate Catalysts :

- Microencapsulated Sc(OTf)3 catalysts in polystyrene are active, recoverable, reusable, and reduce metal leaching (Rossini, Hildebrand, Hazendonk, & Schurko, 2014).

Eigenschaften

IUPAC Name |

scandium(3+);trifluoromethanesulfonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Sc/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWSABJYARFUDC-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Sc+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F9O10S3Sc |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8134803.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid (4-fluoro-phenyl)-amide](/img/structure/B8134832.png)